1-Cyclohexyl-1-butyne
Overview
Description
1-Cyclohexyl-1-butyne is an organic compound with the molecular formula C10H16. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a cyclohexyl group attached to a butyne chain, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-butyne can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1-butyne in the presence of a catalyst. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of nickel-catalyzed coupling reactions. For instance, the reaction between cyclohexanecarboxaldehyde and 1-phenyl-1-butyne in the presence of a nickel catalyst can yield this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-butyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclohexylbutane.
Substitution: It can undergo substitution reactions where the alkyne hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are commonly used.
Major Products:
Oxidation: Cyclohexylbutanone or cyclohexylbutanoic acid.
Reduction: Cyclohexylbutane.
Substitution: Halogenated derivatives such as 1-cyclohexyl-1-bromo-1-butyne.
Scientific Research Applications
1-Cyclohexyl-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-butyne involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive, allowing it to participate in addition reactions with electrophiles. This reactivity is exploited in various synthetic pathways to create new compounds .
Comparison with Similar Compounds
1-Butyne: A simpler alkyne with a similar structure but lacking the cyclohexyl group.
Cyclohexylacetylene: Similar to 1-Cyclohexyl-1-butyne but with a different alkyne position.
1-Phenyl-1-butyne: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a butyne chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
but-1-ynylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h10H,2,4-6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPLOOKXNGXEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462178 | |
Record name | 1-CYCLOHEXYL-1-BUTYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57497-06-0 | |
Record name | 1-CYCLOHEXYL-1-BUTYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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